Sodium 5,8-dicarboxynaphthalene-2-sulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of sodium 5,8-dicarboxynaphthalene-2-sulfonate typically involves the sulfonation of naphthalene derivatives followed by carboxylation.
Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale sulfonation and carboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: : Sodium 5,8-dicarboxynaphthalene-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The sulfonate and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted naphthalene derivatives .
Scientific Research Applications
Chemistry: : Sodium 5,8-dicarboxynaphthalene-2-sulfonate is widely used as a linker in the synthesis of metal-organic frameworks (MOFs). These MOFs have applications in gas storage, separation, and catalysis .
Biology: : In biological research, the compound can be used to study the interactions between sulfonate groups and biological molecules, providing insights into biochemical processes .
Medicine: : The compound’s ability to form stable complexes with metal ions makes it useful in drug delivery systems, where it can help transport therapeutic agents to specific targets in the body .
Industry: : In industrial applications, this compound is used in the production of dyes and pigments, as well as in wastewater treatment processes to remove organic pollutants .
Mechanism of Action
The mechanism of action of sodium 5,8-dicarboxynaphthalene-2-sulfonate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing biochemical pathways and processes. The sulfonate and carboxyl groups play a crucial role in these interactions, facilitating the binding of the compound to specific sites .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2,3-dihydroxynaphthalene-6-sulfonate
- Sodium 2,5-diformylbenzene-1,4-disulfonate
- Sodium tetrachloroplatinate (II) hydrate
- Sodium 2-diazo-1-naphthol-5-sulfonate
- Sodium 1,3,5-trimethylbenzene sulfonate
Comparison: : Sodium 5,8-dicarboxynaphthalene-2-sulfonate is unique due to its dual functionality, possessing both sulfonate and carboxyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and form more stable complexes compared to similar compounds that may only have one functional group .
Properties
IUPAC Name |
sodium;5,8-dicarboxynaphthalene-2-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O7S.Na/c13-11(14)8-3-4-9(12(15)16)10-5-6(20(17,18)19)1-2-7(8)10;/h1-5H,(H,13,14)(H,15,16)(H,17,18,19);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMFDJKXEMPDQB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)[O-])C(=O)O)C(=O)O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NaO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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